molecular formula C19H23N3O2 B3886200 N-(2-bicyclo[2.2.1]heptanyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine

N-(2-bicyclo[2.2.1]heptanyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Cat. No.: B3886200
M. Wt: 325.4 g/mol
InChI Key: VXWKNFYNAXLMPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bicyclo[221]heptanyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a complex organic compound featuring a bicyclo[221]heptane structure fused with a tetrahydrocarbazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bicyclo[2.2.1]heptanyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]heptane core. This can be achieved through a [4+2] cycloaddition reaction, which is a common method for constructing bicyclic structures . The nitro group can be introduced via nitration reactions, while the tetrahydrocarbazole moiety can be synthesized through cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. The reaction conditions would be carefully controlled to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

N-(2-bicyclo[2.2.1]heptanyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. Substitution reactions may involve halogenating agents or nucleophiles under controlled conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the bicyclo[2.2.1]heptane core .

Scientific Research Applications

N-(2-bicyclo[22

Mechanism of Action

The mechanism by which N-(2-bicyclo[2.2.1]heptanyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine exerts its effects involves interactions with specific molecular targets. The bicyclo[2.2.1]heptane core provides a rigid framework that can influence the compound’s binding affinity and selectivity for certain receptors or enzymes. The nitro group and tetrahydrocarbazole moiety may also play roles in modulating the compound’s activity through electronic and steric effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-bicyclo[2.2.1]heptanyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine is unique due to the combination of its bicyclo[2.2.1]heptane core and tetrahydrocarbazole moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for further research and development .

Properties

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c23-22(24)13-6-7-16-15(10-13)14-2-1-3-17(19(14)21-16)20-18-9-11-4-5-12(18)8-11/h6-7,10-12,17-18,20-21H,1-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWKNFYNAXLMPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)[N+](=O)[O-])NC4CC5CCC4C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-bicyclo[2.2.1]heptanyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Reactant of Route 2
Reactant of Route 2
N-(2-bicyclo[2.2.1]heptanyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Reactant of Route 3
N-(2-bicyclo[2.2.1]heptanyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Reactant of Route 4
Reactant of Route 4
N-(2-bicyclo[2.2.1]heptanyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Reactant of Route 5
N-(2-bicyclo[2.2.1]heptanyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Reactant of Route 6
N-(2-bicyclo[2.2.1]heptanyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.